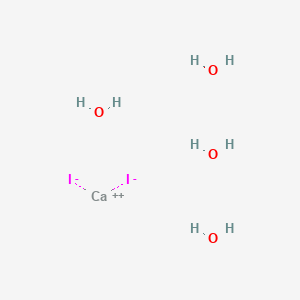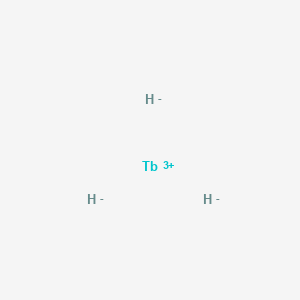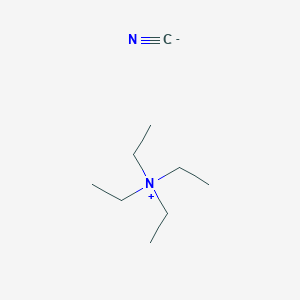
Triuranium tetraphosphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triuranium tetraphosphide (U3P4) is a unique compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound belongs to the family of intermetallic compounds, which are characterized by the combination of two or more metallic elements. U3P4 has a unique crystal structure that makes it an ideal candidate for various scientific applications.
Wissenschaftliche Forschungsanwendungen
Triuranium tetraphosphide has a wide range of scientific research applications due to its unique properties. One of the most significant applications of Triuranium tetraphosphide is in the field of nuclear energy. Triuranium tetraphosphide has been used as a fuel in nuclear reactors due to its high thermal conductivity and stability at high temperatures. Additionally, Triuranium tetraphosphide has been used in the production of nuclear weapons due to its high density and stability.
Wirkmechanismus
The mechanism of action of Triuranium tetraphosphide is not well understood, but it is believed to be related to its unique crystal structure. Triuranium tetraphosphide has a complex crystal structure that consists of interconnected uranium and phosphorus atoms. This structure gives Triuranium tetraphosphide its high thermal conductivity and stability, which makes it an ideal candidate for various scientific applications.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Triuranium tetraphosphide. However, it is known that Triuranium tetraphosphide is highly toxic and can cause severe health effects if ingested or inhaled. The toxicity of Triuranium tetraphosphide is due to the presence of uranium, which is a radioactive element.
Vorteile Und Einschränkungen Für Laborexperimente
Triuranium tetraphosphide has several advantages for lab experiments, including its high thermal conductivity and stability at high temperatures. However, Triuranium tetraphosphide is highly toxic and requires special handling and disposal procedures. Additionally, the synthesis of Triuranium tetraphosphide is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on Triuranium tetraphosphide. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, research could focus on the use of Triuranium tetraphosphide in new applications, such as in the development of new materials or in the production of renewable energy. Finally, research could focus on the toxicity of Triuranium tetraphosphide and the development of new disposal methods that are safe and environmentally friendly.
Conclusion
In conclusion, Triuranium tetraphosphide is a unique compound that has significant potential in various scientific fields. The synthesis of Triuranium tetraphosphide is a complex process that requires specialized equipment and expertise. Triuranium tetraphosphide has several advantages for lab experiments, including its high thermal conductivity and stability at high temperatures. However, Triuranium tetraphosphide is highly toxic and requires special handling and disposal procedures. There are several future directions for research on Triuranium tetraphosphide, including the development of new synthesis methods and the exploration of new applications.
Synthesemethoden
The synthesis of Triuranium tetraphosphide is a complex process that requires high-temperature and high-pressure conditions. The most common method for synthesizing Triuranium tetraphosphide is through the reaction of uranium and phosphorus at high temperatures. The reaction takes place in a sealed quartz tube under an argon atmosphere, and the resulting product is purified using various techniques such as vacuum distillation and sublimation.
Eigenschaften
CAS-Nummer |
12037-84-2 |
|---|---|
Produktname |
Triuranium tetraphosphide |
Molekularformel |
P2U-6 |
Molekulargewicht |
299.9764 g/mol |
IUPAC-Name |
phosphorus(3-);uranium |
InChI |
InChI=1S/2P.U/q2*-3; |
InChI-Schlüssel |
LVGIYEPXOOOQHN-UHFFFAOYSA-N |
SMILES |
[P-3].[P-3].[U] |
Kanonische SMILES |
[P-3].[P-3].[U] |
Andere CAS-Nummern |
12037-84-2 |
Synonyme |
triuranium tetraphosphide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















